molecular formula C10H14ClNO2 B13054908 (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13054908
M. Wt: 215.67 g/mol
InChI Key: PTQQMBJIYCKDMM-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique combination of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-methoxybenzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine, such as ®-1-amino-2-propanol, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol reaction under controlled temperature and pressure conditions.

    Automated Purification: Employing automated purification systems to ensure high yield and purity of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals as an intermediate.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-phenylpropan-2-ol: Lacks the chloro and methoxy substituents.

    (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol: Lacks the chloro substituent.

    (1R,2S)-1-Amino-1-(3-chlorophenyl)propan-2-ol: Lacks the methoxy substituent.

Uniqueness

    Chloro and Methoxy Substituents: The presence of both chloro and methoxy groups on the aromatic ring imparts unique chemical and biological properties to (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

PTQQMBJIYCKDMM-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Origin of Product

United States

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